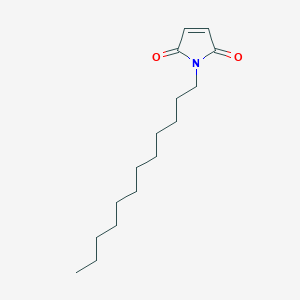

1-DODECYL-PYRROLE-2,5-DIONE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-dodecylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15(18)12-13-16(17)19/h12-13H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLLJZNSZJHXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066223 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17616-03-4 | |

| Record name | N-Dodecylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17616-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Dodecyl-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Dodecyl-pyrrole-2,5-dione in Modern Drug Development

This compound, also known as N-dodecylmaleimide, is a key chemical entity in the landscape of advanced drug delivery and bioconjugation. Its structure, featuring a reactive maleimide ring coupled with a long alkyl chain, imparts a unique combination of properties that are highly sought after in the pharmaceutical sciences. The maleimide group is renowned for its ability to form stable covalent bonds with thiol groups found in cysteine residues of proteins and peptides under mild conditions. This specific reactivity is the cornerstone of its utility in creating targeted therapies such as antibody-drug conjugates (ADCs).[1][2] By attaching a cytotoxic drug to a monoclonal antibody via a maleimide-containing linker, the therapeutic agent can be delivered specifically to cancer cells, thereby minimizing systemic toxicity and enhancing efficacy.[3] The dodecyl chain, a long lipophilic tail, can influence the compound's solubility, cell membrane interaction, and pharmacokinetic profile, making it a valuable component in the design of novel drug delivery systems. This guide provides an in-depth exploration of the synthesis of this compound, offering a robust, field-proven protocol and a detailed examination of the underlying chemical principles.

The Synthetic Pathway: A Two-Step Approach to N-Dodecylmaleimide

The most prevalent and efficient method for synthesizing N-substituted maleimides, including this compound, is a two-step process commencing with the reaction of maleic anhydride with a primary amine, in this case, dodecylamine.[4][5][6] This is followed by a cyclodehydration of the resulting intermediate.[7]

The initial step involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of an N-substituted maleamic acid intermediate, specifically N-dodecylmaleamic acid.[8] This reaction is typically rapid and can be performed at room temperature.

The second and more challenging step is the cyclodehydration of the maleamic acid to form the stable five-membered imide ring of the desired product.[7][9][10] This intramolecular condensation requires the removal of a molecule of water and is often facilitated by the use of dehydrating agents, such as acetic anhydride in the presence of a catalyst like sodium acetate, or by azeotropic distillation with an acid catalyst in a suitable solvent.[7][11][12]

Reaction Mechanism and Experimental Rationale

The overall reaction can be summarized as follows:

Step 1: Formation of N-Dodecylmaleamic Acid

The lone pair of electrons on the nitrogen atom of dodecylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. This results in the opening of the anhydride ring to form a tetrahedral intermediate, which then collapses to yield the N-dodecylmaleamic acid. This step is an example of nucleophilic acyl substitution.

Step 2: Cyclodehydration to this compound

The cyclization of the maleamic acid intermediate is the rate-determining step and can be achieved through several methods. A common laboratory-scale method involves the use of acetic anhydride and sodium acetate.[11][12] The acetic anhydride acts as a dehydrating agent, while the sodium acetate serves as a catalyst. The mechanism involves the formation of a mixed anhydride intermediate, which facilitates the intramolecular nucleophilic attack of the amide nitrogen onto the newly formed carbonyl group, followed by the elimination of acetic acid and water to yield the maleimide. Computational studies suggest that this cyclization is under both charge and sterical control.[9]

An alternative approach involves heating the maleamic acid in a high-boiling point solvent with an acid catalyst, such as p-toluenesulfonic acid, and removing the water formed via a Dean-Stark apparatus.[13] This method drives the equilibrium towards the product side.

The choice of solvent is critical. For the initial reaction, a non-polar solvent like diethyl ether can be used, in which the maleamic acid intermediate often precipitates, allowing for easy isolation.[4] For the cyclodehydration step, solvents like toluene or tetrahydronaphthalene are suitable for azeotropic water removal, while acetic anhydride can itself act as the solvent.[12][13][14]

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials and Reagents

-

Maleic Anhydride (≥99%)

-

Dodecylamine (≥99%)

-

Anhydrous Diethyl Ether

-

Acetic Anhydride (≥98%)

-

Anhydrous Sodium Acetate

-

Toluene

-

Petroleum Ether or Hexane

-

Ice

-

Deionized Water

Equipment

-

Three-necked round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle or oil bath

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Part 1: Synthesis of N-Dodecylmaleamic Acid

-

In a 500 mL three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 19.6 g (0.2 mol) of maleic anhydride in 250 mL of anhydrous diethyl ether.

-

Stir the mixture until all the maleic anhydride has dissolved.

-

Prepare a solution of 37.1 g (0.2 mol) of dodecylamine in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the dodecylamine solution dropwise to the stirred maleic anhydride solution at room temperature. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the resulting thick suspension at room temperature for an additional hour.

-

Cool the mixture in an ice bath to 10-15°C.

-

Collect the precipitated N-dodecylmaleamic acid by suction filtration using a Büchner funnel.

-

Wash the solid product with cold diethyl ether and air-dry. The product should be a fine, white to off-white powder.

Part 2: Cyclodehydration to this compound

-

In a 500 mL round-bottom flask, combine the dried N-dodecylmaleamic acid from Part 1 with 70 mL of acetic anhydride and 6.5 g of anhydrous sodium acetate.

-

Heat the mixture with stirring on a steam bath or in an oil bath at 80-90°C for 30-60 minutes, until the solid dissolves.

-

Allow the reaction mixture to cool to near room temperature.

-

Pour the cooled reaction mixture into a beaker containing 500 mL of an ice-water slurry with vigorous stirring.

-

The product will precipitate as a solid. Continue stirring until the excess acetic anhydride has hydrolyzed.

-

Collect the crude this compound by suction filtration.

-

Wash the solid thoroughly with cold water, followed by a wash with cold petroleum ether or hexane.

-

Dry the product in a desiccator or under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or cyclohexane to yield the final product as a crystalline solid.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Maleic Anhydride | 0.2 mol |

| Dodecylamine | 0.2 mol |

| Acetic Anhydride | ~70 mL |

| Sodium Acetate | ~6.5 g |

| Reaction Conditions | |

| Maleamic Acid Formation | Room Temperature, 1 hour |

| Cyclodehydration | 80-90°C, 30-60 minutes |

| Expected Yield | 70-85% (overall) |

| Molecular Formula | C₁₆H₂₇NO₂[15] |

| Molecular Weight | 265.39 g/mol [15] |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the dodecyl chain, including a triplet for the terminal methyl group around δ 0.88 ppm, a broad multiplet for the methylene groups between δ 1.2-1.6 ppm, and a triplet for the methylene group attached to the nitrogen around δ 3.5 ppm. A singlet corresponding to the two equivalent protons on the maleimide double bond should appear around δ 6.7 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbons of the imide ring around δ 170 ppm, and the carbons of the double bond around δ 134 ppm. The various carbons of the dodecyl chain will appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the imide group, typically around 1700-1770 cm⁻¹. The C-N stretching and C=C stretching bands will also be present.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (265.39 g/mol ).

Safety and Handling Precautions

It is imperative to conduct a thorough risk assessment before commencing this synthesis.

-

Maleic Anhydride: Corrosive and can cause severe skin burns and eye damage.[16][17] It is also a respiratory sensitizer and may cause allergy or asthma symptoms upon inhalation.[18][19] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dodecylamine: Corrosive and can cause skin irritation and serious eye damage. It is also harmful if swallowed. Use with adequate ventilation and appropriate PPE.

-

Acetic Anhydride: Corrosive and flammable. It reacts violently with water. Handle in a fume hood and wear appropriate PPE.

-

Toluene and Diethyl Ether: Highly flammable solvents. Ensure all operations are performed away from ignition sources.

All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound is a well-established and reproducible process that provides access to a valuable building block for the development of advanced therapeutics. By understanding the underlying chemical principles and adhering to a carefully designed experimental protocol, researchers can efficiently produce this compound in high purity. Its unique properties continue to make it a molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science, promising further innovations in targeted therapies and functional materials.

References

- Bădoiu, A., & Răducan, A. (2012). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 57(1), 89-95.

- Ciobanu, C. I., & Bîcu, E. (2007). Computational study of maleamic acid cyclodehydration with acetic anhydride.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. Retrieved from [Link]

- Maresca, A., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(19), 6149-6158.

- Sanyal, S. K., & Maiti, S. (1983). Cyclodehydration reaction of maleamic acids yielding two different products. Journal of the Indian Chemical Society, 60(1), 63-65.

-

PrepChem. (n.d.). Synthesis of N-dodecyl maleimide. Retrieved from [Link]

- Mori, H., et al. (2003). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. Polymer Journal, 35(7), 579-586.

- De Nanteuil, F., et al. (2021). Diverse reactivity of maleimides in polymer science and beyond.

-

Grassi, L. (2015). Can anyone please suggest how I can synthesis n-ethyl maleimide from maleic anhydride?. ResearchGate. Retrieved from [Link]

- Cuka, S., & Devany, A. (2022, March 21). Synthesis of N-substituted maleimides. ACS Fall 2022.

- Delp, J., et al. (2017).

- Liu, Y., et al. (2014). Synthesis on N-Alkylated Maleimides.

- LIPE, S. M., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-134.

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- U.S. Patent No. 7,622,597 B2. (2009).

- Schumacher, F. F., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry, 12(36), 7261-7269.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87191, 1-Dodecyl-1H-pyrrole-2,5-dione. Retrieved from [Link].

- Bernardim, B., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 25(6), 1383-1396.

- Bernardim, B., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology.

-

Carl ROTH. (n.d.). Safety Data Sheet: Maleic anhydride. Retrieved from [Link]

- Chinese Patent No. CN101429153A. (2009). Synthesis of N- alkyl substituted maleimide.

- Al-Thebeiti, M. A. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(10), 45-50.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Maleic anhydride. Retrieved from [Link]

-

Valudor Products. (2023, July 8). Safety Data Sheet: maleic anhydride. Retrieved from [Link]

- Searle, N. E. (1963). N-Phenylmaleimide. Organic Syntheses, 43, 68.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

- Sharma, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Life Sciences and Technology, 8(1), 1-5.

- Kočevar, M., et al. (2001). On the use of water as a solvent - simple and short one- step synthesis of maleimides. Arkivoc, 2001(5), 60-67.

-

Reddit. (2020, February 29). FL1 #4 C/P SPOILER. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information (SI). Retrieved from [Link]

Sources

- 1. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. 1H-Pyrrole-2,5-dione, 1-dodecyl- | C16H27NO2 | CID 87191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. carlroth.com [carlroth.com]

- 17. chemos.de [chemos.de]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Dodecyl-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-pyrrole-2,5-dione, also commonly known as N-dodecylmaleimide, is a long-chain aliphatic N-substituted maleimide derivative. This bifunctional molecule, possessing a reactive electrophilic olefin and a hydrophobic dodecyl chain, has garnered significant interest in various scientific and industrial fields. Its unique architecture allows for its application in bioconjugation, polymer synthesis, and surface modification. The maleimide moiety provides a highly selective reactive handle for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, through a Michael addition reaction. The long dodecyl chain imparts lipophilicity, influencing its solubility and enabling its use as a hydrophobic surface modifier or as a component in amphiphilic polymer systems. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and applications.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and the design of experimental protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₇NO₂ | [1][2] |

| Molecular Weight | 265.39 g/mol | [1][2] |

| CAS Number | 17616-03-4 | [2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 44-46 °C | |

| Boiling Point | 371.9 °C at 760 mmHg | [2] |

| Density | 0.987 g/cm³ | [2] |

| Refractive Index | 1.488 | [2] |

| Flash Point | 142 °C | [2] |

Solubility

Due to its long alkyl chain, this compound is expected to be readily soluble in a variety of nonpolar and moderately polar organic solvents such as hexane, toluene, chloroform, dichloromethane, ethyl acetate, and acetone. It is anticipated to have limited solubility in highly polar protic solvents like methanol and ethanol, and to be practically insoluble in water.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves a two-step, one-pot reaction between maleic anhydride and dodecylamine, followed by dehydrative cyclization.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a robust method for the synthesis of this compound.[3]

Materials:

-

Maleic anhydride

-

Dodecylamine

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Maleamic Acid Intermediate:

-

In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as toluene.

-

Slowly add a solution of dodecylamine (1.0 eq) in the same solvent to the maleic anhydride solution at room temperature with stirring.

-

The reaction is typically exothermic and results in the precipitation of the N-dodecylmaleamic acid intermediate.

-

Continue stirring for 1-2 hours to ensure complete reaction.

-

-

Dehydrative Cyclization:

-

To the suspension of the maleamic acid, add acetic anhydride (2.0-3.0 eq) and a catalytic amount of anhydrous sodium acetate (0.1-0.2 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice-cold water to quench the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel.

-

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (500 MHz, CDCl₃): [1]

-

δ 6.67 (s, 2H, -CH=CH- on maleimide ring)

-

δ 3.50 (t, J = 7.3 Hz, 2H, -N-CH₂-)

-

δ 1.60-1.54 (m, 2H, -N-CH₂-CH₂-)

-

δ 1.31-1.24 (m, 18H, -(CH₂)₉-CH₃)

-

δ 0.88 (t, J = 6.8 Hz, 3H, -CH₃)

¹³C NMR (125 MHz, CDCl₃): [1]

-

δ 170.8 (C=O)

-

δ 134.0 (-CH=CH-)

-

δ 38.0 (-N-CH₂-)

-

δ 31.9, 29.6, 29.5, 29.3, 29.1, 28.9, 26.8, 22.7 (-(CH₂)₁₀-)

-

δ 14.1 (-CH₃)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

-

~2925 and ~2855 cm⁻¹: C-H stretching vibrations of the dodecyl alkyl chain.

-

~1770 and ~1700 cm⁻¹: Asymmetric and symmetric C=O stretching vibrations of the maleimide ring, respectively. The presence of two distinct carbonyl peaks is characteristic of a cyclic imide.

-

~1400 cm⁻¹: C-N-C stretching vibration of the imide.

-

~830 cm⁻¹: =C-H out-of-plane bending of the maleimide ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 265. The fragmentation pattern would likely involve cleavage of the dodecyl chain.

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond in the maleimide ring. This makes it highly susceptible to nucleophilic attack, most notably by thiols.

Michael Addition with Thiols

The reaction of the maleimide group with a thiol-containing molecule proceeds via a Michael addition to form a stable thioether bond. This reaction is highly efficient and selective for thiols under mild conditions (pH 6.5-7.5).

Caption: Michael addition of a thiol to this compound.

This specific reactivity is the cornerstone of its widespread use in several applications:

-

Bioconjugation: this compound can be used to attach hydrophobic moieties to proteins, peptides, or other biomolecules containing cysteine residues. This can be useful for studying protein-membrane interactions or for the development of targeted drug delivery systems.

-

Polymer Chemistry: The maleimide group can participate in polymerization reactions, and the dodecyl chain can be used to tune the properties of the resulting polymers, such as their solubility and thermal characteristics.

-

Surface Modification: The hydrophobic dodecyl chain can act as an anchor to nonpolar surfaces, while the maleimide group remains available for further functionalization. This allows for the creation of reactive surfaces for biosensor development or chromatography applications.

Safety Information

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. It is expected to be an irritant to the eyes, skin, and respiratory tract. Maleimides are known to be sensitizers, and repeated exposure may cause allergic reactions.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile or neoprene), and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a versatile molecule with a unique combination of a reactive maleimide group and a long hydrophobic alkyl chain. Its well-defined physicochemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, and materials science. This guide provides a foundational understanding of its synthesis, characterization, and applications, enabling its effective use in a variety of research and development endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-dodecyl maleimide. Retrieved from [Link]

Sources

1-dodecyl-pyrrole-2,5-dione CAS number and structure

An In-Depth Technical Guide to 1-Dodecyl-pyrrole-2,5-dione (N-Dodecylmaleimide)

Executive Summary

This compound, more commonly known as N-Dodecylmaleimide, is an amphiphilic organic compound that merges two functionally critical moieties: a reactive maleimide headgroup and a lipophilic 12-carbon dodecyl tail. This unique structure makes it an invaluable tool in bioconjugation, drug delivery, and materials science. The maleimide group offers a highly selective reaction pathway with thiol groups, enabling the covalent attachment of the molecule to cysteine-containing peptides and proteins. Simultaneously, the dodecyl chain provides a strong hydrophobic anchor, facilitating its incorporation into lipid bilayers, micelles, and other nonpolar environments. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and core applications for researchers and professionals in drug development.

Part 1: Core Molecular Profile

Nomenclature and Identifiers

The compound is identified by several names and registry numbers, critical for accurate sourcing and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 1-dodecyl-1H-pyrrole-2,5-dione | [1][2] |

| CAS Number | 17616-03-4 | [1][2][3][4] |

| Molecular Formula | C₁₆H₂₇NO₂ | [1][2][3][4] |

| Molecular Weight | 265.39 g/mol | [2][3] |

| Common Synonyms | N-Dodecylmaleimide, N-Laurylmaleimide | [2][3][5] |

| InChI Key | SJLLJZNSZJHXQN-UHFFFAOYSA-N | [2][4] |

Chemical Structure

The structure consists of a central five-membered pyrrole-2,5-dione ring, known as a maleimide, where the nitrogen atom is substituted with a dodecyl (C12) alkyl chain.

Caption: Chemical Structure of this compound.

Physicochemical Properties

These properties are essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Unit |

| Physical Form | Solid | [4] |

| Boiling Point | 371.9 (at 760 mmHg) | °C |

| Density | 0.987 | g/cm³[5] |

| Flash Point | 142 | °C[5] |

| Storage Temp. | 4 | °C[4] |

Part 2: Synthesis and Manufacturing

Reaction Principle

The industrial synthesis of N-substituted maleimides is a robust, two-step process. It begins with the nucleophilic attack of a primary amine (dodecylamine) on maleic anhydride, opening the anhydride ring to form an intermediate maleamic acid. The subsequent step involves an acid-catalyzed dehydration and cyclization, which closes the ring to form the stable maleimide product. The choice of an acid catalyst and a high-boiling point solvent is critical to drive the dehydration to completion.

Detailed Experimental Protocol

The following protocol is adapted from established industrial synthesis methods.[6]

Materials:

-

Maleic Anhydride (120 g)

-

Dodecylamine (220 g)

-

Tetrahydronaphthalene (solvent)

-

Ortho-phosphoric acid (catalyst, 65.4 g)

-

Methoxybenzoquinone (polymerization inhibitor, 1.344 g)

-

Zinc acetate (co-catalyst, 0.1 g)

Procedure:

-

Preparation: A solution of maleic anhydride (120 g) in tetrahydronaphthalene (360 g) is prepared in a suitable reactor.

-

Amination: A separate solution of dodecylamine (220 g) in tetrahydronaphthalene (1760 g) is added to the reactor at 40°C over a period of 120 minutes. This exothermic reaction forms the N-dodecylmaleamic acid intermediate.

-

Dehydration/Cyclization: After the addition is complete, ortho-phosphoric acid, methoxybenzoquinone, and zinc acetate are added to the mixture.

-

Reaction: The mixture is heated to 210°C for one hour to drive the dehydration and ring-closure reaction.

-

Cooling & Workup: The reaction mixture is cooled to 30°C. Water is added to quench the reaction and dissolve the catalyst.

-

Extraction & Purification: The organic layer (tetrahydronaphthalene) is separated from the aqueous layer. The solvent is then removed by distillation under reduced pressure to yield the crude N-dodecylmaleimide product.

-

Analysis: The product purity is assessed, with typical yields around 83.5 mol% based on the initial dodecylamine.[6]

Synthesis Workflow

Caption: General workflow for the synthesis of N-Dodecylmaleimide.

Part 3: Chemical Reactivity and Mechanistic Insights

The Thiol-Maleimide Michael Addition: The Engine of Bioconjugation

The utility of this compound in drug development is dominated by the reactivity of the maleimide ring. The carbon-carbon double bond within the ring is highly electron-deficient due to the flanking electron-withdrawing carbonyl groups. This makes it an excellent Michael acceptor, particularly for soft nucleophiles like thiols (sulfhydryl groups).[7][8]

The reaction with a thiol, such as the side chain of a cysteine residue in a protein, proceeds via a conjugate addition mechanism. It is highly specific and occurs rapidly under mild, physiologically compatible conditions (pH 6.5-7.5), forming a stable thioether bond. This selectivity is the cornerstone of its use in creating antibody-drug conjugates (ADCs) and other targeted therapies.[7][9]

Caption: Reaction schematic for thiol-maleimide conjugation.

The Role of the Dodecyl Chain: A Hydrophobic Anchor

The 12-carbon alkyl chain imparts significant lipophilicity to the molecule. This property is not merely passive; it is a functional driver for specific applications:

-

Membrane Intercalation: The dodecyl tail can spontaneously insert into and anchor within the lipid bilayer of cell membranes or liposomes.

-

Solubility Control: It renders the molecule soluble in nonpolar organic solvents and insoluble in aqueous media.

-

Self-Assembly: In aqueous environments, the amphiphilic nature of the molecule can drive the formation of micelles or other supramolecular structures.

Part 4: Applications in Drug Development and Research

The dual functionality of N-dodecylmaleimide opens up several advanced applications.

Surface Functionalization of Liposomes for Targeted Drug Delivery

A primary application is in the creation of targeted drug delivery systems.[9][10]

Workflow:

-

Liposome Formulation: N-dodecylmaleimide is co-formulated with phospholipids and cholesterol during the liposome manufacturing process. Its dodecyl tail integrates into the lipid bilayer, leaving the maleimide headgroup exposed on the liposome surface.

-

Drug Encapsulation: A therapeutic agent (e.g., doxorubicin) is encapsulated within the liposome core.

-

Targeting Ligand Conjugation: A targeting moiety, such as an antibody fragment (Fab') or a peptide containing a native or engineered cysteine residue, is incubated with the maleimide-functionalized liposomes.

-

Covalent Attachment: The thiol group on the targeting ligand reacts with the surface-exposed maleimide, covalently tethering the ligand to the liposome.

-

Targeted Delivery: The resulting targeted liposome can now selectively bind to and be internalized by cells expressing the target receptor, delivering the drug payload with high specificity and reducing systemic toxicity.[9][10]

Creation of Amphiphilic Probes and Self-Assembling Systems

The molecule can be used as a building block to create probes for studying biological membranes. By conjugating a fluorophore or other reporter molecule to the maleimide group, researchers can create a probe that anchors in the lipid bilayer via its dodecyl tail, allowing for the study of membrane dynamics and protein interactions.

Component in Linker Technologies for ADCs

In the field of Antibody-Drug Conjugates, linker design is paramount. While hydrophilic linkers are common, hydrophobic linkers can influence the overall physicochemical properties and stability of the ADC. N-dodecylmaleimide can serve as a component in designing linkers where a degree of hydrophobicity is desired to improve drug loading or interaction with the target cell.[7]

Part 5: Safety and Handling

As a reactive chemical, proper handling is essential.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Codes: P261, P264, P280, P302+P352, P305+P351+P338.[4]

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C to maintain stability and reactivity.[4]

References

-

This compound CAS#: 17616-03-4. ChemWhat. [Link]

-

1H-Pyrrole-2,5-dione, 1-dodecyl- - Substance Details. US EPA. [Link]

-

Synthesis of N-dodecyl maleimide. PrepChem.com. [Link]

-

1H-Pyrrole-2,5-dione, 1-dodecyl-. PubChem, NIH. [Link]

-

The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of the maleimide derivative 1: (a) 1-dodecylamine, ZnBr2,... ResearchGate. [Link]

-

A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. PubMed, NIH. [Link]

-

On the use of water as a solvent - simple and short one- step synthesis of maleimides. Arkivoc. [Link]

-

(PDF) A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. ResearchGate. [Link]

-

Maleimide. PubChem, NIH. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 1H-Pyrrole-2,5-dione, 1-dodecyl- | C16H27NO2 | CID 87191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. 1-Dodecyl-1H-pyrrole-2,5-dione | 17616-03-4 [sigmaaldrich.com]

- 5. N-Dodecyl maleimide | 17616-03-4 [chemnet.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of N-dodecylmaleimide for Researchers and Drug Development Professionals

Introduction: The Role of N-dodecylmaleimide in Modern Bioconjugation and Drug Delivery

N-dodecylmaleimide, a molecule characterized by a reactive maleimide headgroup and a twelve-carbon alkyl chain, holds a significant position in the landscape of bioconjugation and drug delivery. The maleimide moiety is highly valued for its ability to form stable covalent bonds with thiol groups, commonly found in cysteine residues of proteins and peptides. This specific reactivity is a cornerstone of antibody-drug conjugate (ADC) development and other targeted therapeutic strategies. The N-dodecyl chain, being long and hydrophobic, imparts a lipophilic character to the molecule. This feature is instrumental in modulating the physicochemical properties of the resulting conjugates, influencing their interaction with cell membranes, and potentially enhancing drug penetration. Understanding the solubility of N-dodecylmaleimide is, therefore, a critical first step in the design and execution of robust and reproducible bioconjugation protocols and the formulation of effective drug delivery systems. This guide provides an in-depth exploration of the solubility of N-dodecylmaleimide across a range of common laboratory solvents, supported by a detailed experimental protocol for its determination.

Understanding the Solubility Profile of N-dodecylmaleimide

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. N-dodecylmaleimide possesses a dual nature; the maleimide group has some polar character due to the presence of nitrogen and oxygen atoms, while the long dodecyl tail is distinctly nonpolar. This molecular structure dictates its solubility behavior.

The dominant feature of N-dodecylmaleimide is its long alkyl chain, which renders the molecule largely hydrophobic. Consequently, it exhibits poor solubility in highly polar solvents such as water. Conversely, its nonpolar tail ensures good solubility in a variety of organic solvents. The following table summarizes the expected solubility of N-dodecylmaleimide in a range of common laboratory solvents, based on its chemical structure and data from related compounds.

| Solvent | Polarity | Expected Solubility of N-dodecylmaleimide | Rationale |

| Water | High | Insoluble | The hydrophobic dodecyl chain dominates, preventing dissolution in the highly polar water.[1][2] |

| Hexane | Low | Soluble | As a nonpolar alkane, hexane is an excellent solvent for the hydrophobic dodecyl chain.[3] |

| Toluene | Low | Soluble | The aromatic, nonpolar nature of toluene allows for favorable interactions with the alkyl chain. |

| Chloroform | Medium | Soluble | Chloroform is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Medium | Soluble | Similar to chloroform, DCM is a good solvent for many organic molecules. |

| Tetrahydrofuran (THF) | Medium | Soluble | THF's ether structure provides a balance of polarity that can accommodate the maleimide group while the nonpolar character of the ring interacts favorably with the alkyl chain.[4][5] |

| Acetone | Medium | Soluble | Acetone is a polar aprotic solvent that can dissolve a wide array of organic compounds.[6] |

| Ethyl Acetate | Medium | Soluble | The ester functionality and alkyl components of ethyl acetate make it a suitable solvent. |

| Ethanol | High | Sparingly Soluble to Soluble | The presence of the hydroxyl group makes ethanol polar, but the ethyl chain allows for some interaction with the dodecyl group. Solubility is likely to be moderate. |

| Methanol | High | Sparingly Soluble | Being more polar than ethanol, methanol is a poorer solvent for the long alkyl chain.[7] |

| Dimethylformamide (DMF) | High | Soluble | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules, including those with polar functional groups.[8] |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving many otherwise poorly soluble compounds.[9][10] |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable method for the qualitative and semi-quantitative determination of N-dodecylmaleimide solubility. This procedure is designed to be self-validating by systematically exploring a range of solvent polarities.

Materials and Equipment:

-

N-dodecylmaleimide (solid)

-

A selection of solvents (e.g., water, hexane, toluene, chloroform, THF, acetone, ethanol, methanol, DMF, DMSO)

-

Small test tubes or vials (e.g., 1.5 mL or 2 mL)

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of N-dodecylmaleimide.

Detailed Protocol:

-

Preparation: Accurately weigh a specific amount of N-dodecylmaleimide, for instance, 10 mg, and place it into a small, labeled test tube. Repeat this for each solvent to be tested.[2]

-

Solvent Addition: To the first test tube, add a measured volume of the chosen solvent, for example, 1 mL.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 30 to 60 seconds.[1] This ensures that the compound has had ample opportunity to dissolve.

-

Observation: After mixing, visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble at that concentration (in this example, 10 mg/mL).

-

Incremental Solvent Addition (for sparingly soluble compounds): If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 0.5 mL) and repeat the vortexing and observation steps. Continue this process until the solid dissolves or it becomes clear that it is insoluble.

-

Recording Results:

-

Soluble: If the compound dissolves completely, record the result as "soluble" and note the approximate concentration (e.g., soluble at >10 mg/mL).

-

Sparingly Soluble: If a large volume of solvent is required for a small amount of compound to dissolve, record it as "sparingly soluble."

-

Insoluble: If the solid remains undissolved even after the addition of a significant volume of solvent, record it as "insoluble."

-

-

Repeat for All Solvents: Systematically repeat this procedure for each of the selected solvents.

Causality Behind Experimental Choices and Self-Validation

The choice of solvents with a wide range of polarities is intentional and forms the basis of the protocol's self-validating nature. By starting with highly polar (water) and highly nonpolar (hexane) solvents, the extremes of the solubility spectrum are established. The subsequent testing in solvents of intermediate polarity provides a more nuanced understanding of the compound's solubility profile. If the results align with the "like dissolves like" principle (i.e., good solubility in nonpolar and poor solubility in polar solvents), it provides a high degree of confidence in the experimental findings.

The use of a fixed initial amount of solute and a measured volume of solvent allows for a semi-quantitative assessment of solubility. This is more informative than simply adding an unmeasured amount of solid to a solvent. The vigorous mixing step is critical to overcome any kinetic barriers to dissolution, ensuring that the observed result reflects the thermodynamic solubility limit under the experimental conditions.

Logical Framework for Solubility Prediction

The solubility of N-dodecylmaleimide can be logically predicted by considering the contributions of its constituent parts: the maleimide headgroup and the dodecyl tail.

Caption: Logical relationship between molecular structure, solvent polarity, and solubility.

Conclusion: Practical Implications for Research and Drug Development

A thorough understanding of N-dodecylmaleimide's solubility is paramount for its effective use. For researchers in drug development, selecting an appropriate solvent system is crucial for:

-

Reaction Efficiency: Ensuring that N-dodecylmaleimide and the target molecule (e.g., a monoclonal antibody) are both soluble and stable in the reaction medium is key to achieving high conjugation yields. Solvents like DMF or DMSO are often employed in these reactions.[11]

-

Purification: The differential solubility of the starting materials and the final conjugate can be exploited during purification steps, such as precipitation or chromatography.

-

Formulation: For in vivo applications, the solubility of the final drug conjugate will influence its bioavailability and pharmacokinetic profile. The lipophilic nature imparted by the dodecyl chain can be advantageous for membrane permeability but may necessitate the use of co-solvents or specialized formulation strategies.

By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently handle N-dodecylmaleimide, optimizing its use in the creation of next-generation therapeutics.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

YouTube. (2021, January 22). Qualitative Tests for the OH Group in Organic Compounds: Solubility and Ceric (IV) Nitrate Tests. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. Polymers, 9(12), 706. [Link]

-

ResearchGate. (n.d.). Solubility of the polymers. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). n-dodecyl-β-D-maltopyranoside. Technical Data Sheet. Retrieved from [Link]

-

European Bioinformatics Institute. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). ChEMBL. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility parameters of solvents and homopolymers. DMF: N,N-dimethylformamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-dodecyl maleimide. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Retrieved from [Link]

-

ResearchGate. (n.d.). Toluene Solubilization Induces Different Modes of Mixed Micelle Growth. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1646–1657. [Link]

-

National Center for Biotechnology Information. (n.d.). Toluene. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents. Retrieved from [Link]

-

Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 633. [Link]

-

ScienceDirect. (n.d.). Solubility of maleic anhydride in methanol + (acetone, ethyl acetate) from 278.15 to 323.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. Retrieved from [Link]

-

C2H7N; 2. Methanol; CH Temperature, pressure Niepel, W. (n.d.). Retrieved from [Link]

-

Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]

-

ResearchGate. (n.d.). My compounds are sparingly soluble DMF and DMSO so How can I get NMR of these compounds?. Retrieved from [Link]

- Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

-

ResearchGate. (n.d.). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexane. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of naringin in ethanol and water mixtures from 283.15 to 318.15 K. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solubility of octacosane and hexatriacontane in different n-alkane solvents. Retrieved from [Link]

-

Solvent Miscibility Table. (n.d.). Retrieved from [Link]

-

Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

Sources

- 1. csub.edu [csub.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. haltermann-carless.com [haltermann-carless.com]

- 4. Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. srdata.nist.gov [srdata.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assay: Solubility of the compound in DMSO (CHEMBL3878090) - ChEMBL [ebi.ac.uk]

- 10. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 1-Dodecyl-pyrrole-2,5-dione: An In-Depth Technical Guide

Introduction

1-Dodecyl-pyrrole-2,5-dione, also known as N-dodecylmaleimide, is a key chemical intermediate in bioconjugation, polymer synthesis, and materials science. Its molecular architecture, featuring a reactive maleimide ring and a long hydrophobic alkyl chain, allows for the covalent modification of thiols and participation in Diels-Alder reactions, making it a versatile building block for creating functional materials and bioconjugates. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for confirming the identity and purity of this compound. The spectrum is characterized by distinct signals corresponding to the protons of the maleimide ring and the dodecyl chain.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Data Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ exhibits the following key signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.67 | Singlet | 2H | C3-H, C4-H |

| 3.50 | Triplet | 2H | C1'-H₂ |

| 1.54-1.60 | Multiplet | 2H | C2'-H₂ |

| 1.24-1.31 | Multiplet | 18H | C3'-H₂ to C11'-H₂ |

| 0.88 | Triplet | 3H | C12'-H₃ |

The singlet at 6.67 ppm is characteristic of the two equivalent olefinic protons of the maleimide ring. The downfield shift is due to the electron-withdrawing effect of the two adjacent carbonyl groups. The signal at 3.50 ppm, a triplet, corresponds to the methylene group (C1') directly attached to the nitrogen atom of the imide. The multiplicity is due to coupling with the adjacent methylene group (C2'). The large multiplet between 1.24 and 1.31 ppm represents the overlapping signals of the nine methylene groups in the middle of the dodecyl chain. The upfield triplet at 0.88 ppm is the terminal methyl group (C12') of the alkyl chain.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum.

Data Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows the following resonances:

| Chemical Shift (δ) ppm | Assignment |

| 170.9 | C2, C5 (C=O) |

| 134.0 | C3, C4 (C=C) |

| 38.0 | C1' |

| 31.9 | C10' |

| 29.6, 29.5, 29.3, 29.1 | C4' - C9' |

| 28.5 | C3' |

| 26.7 | C2' |

| 22.7 | C11' |

| 14.1 | C12' |

The signal at 170.9 ppm is assigned to the two equivalent carbonyl carbons (C2 and C5) of the imide ring. The olefinic carbons (C3 and C4) resonate at 134.0 ppm. The methylene carbon attached to the nitrogen (C1') appears at 38.0 ppm. The remaining signals in the aliphatic region correspond to the carbons of the dodecyl chain, with the terminal methyl carbon (C12') appearing at the most upfield position of 14.1 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is dominated by strong absorptions from the carbonyl groups and the C-H bonds of the alkyl chain.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: Perform a background scan of the clean ATR crystal. Acquire the sample spectrum and ratio it against the background to obtain the absorbance spectrum.

Data Interpretation

The FT-IR spectrum of this compound displays the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924, 2854 | Strong | C-H stretching (alkyl chain) |

| 1778 | Strong | Symmetric C=O stretching (imide) |

| 1717 | Strong | Asymmetric C=O stretching (imide) |

| 1405 | Medium | Symmetric C-N-C stretching |

| ~3100 | Weak | =C-H stretching (maleimide ring) |

The most prominent features in the spectrum are the strong C-H stretching vibrations of the dodecyl chain just below 3000 cm⁻¹. The key diagnostic peaks for the maleimide functionality are the two strong carbonyl stretching bands. The symmetric C=O stretch appears at a higher frequency (1778 cm⁻¹), while the asymmetric stretch is observed at a lower frequency (1717 cm⁻¹).[1] This splitting is characteristic of cyclic imides. The symmetric C-N-C stretching vibration is found around 1405 cm⁻¹.[1] A weak absorption around 3100 cm⁻¹ can be attributed to the C-H stretching of the olefinic protons in the maleimide ring.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide serve as a reliable reference for researchers in the fields of chemical synthesis, materials science, and bioconjugation. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectroscopic data, enabling confident structural verification and purity assessment of this versatile chemical compound.

References

-

National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-dodecylmaleimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-dodecylmaleimide, a long-chain alkyl-substituted maleimide, finds application in various fields, including polymer synthesis and bioconjugation. Its thermal stability is a critical parameter influencing its processing, storage, and performance in high-temperature applications. This guide provides a comprehensive overview of the thermal stability and decomposition of N-dodecylmaleimide. It delves into the theoretical aspects of its decomposition, outlines detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the analysis of its decomposition byproducts. This document is intended to serve as a valuable resource for researchers and professionals working with N-dodecylmaleimide and related compounds.

Introduction: The Significance of Thermal Stability in N-Alkylmaleimides

N-substituted maleimides are a class of compounds widely utilized for their reactivity in Michael additions, making them invaluable in bioconjugation and polymer chemistry. The nature of the N-substituent plays a pivotal role in defining the physicochemical properties of the maleimide, including its thermal stability. For N-dodecylmaleimide, the presence of a long aliphatic chain introduces considerations distinct from those for maleimides with smaller substituents.

The thermal stability of N-dodecylmaleimide is a crucial factor in:

-

Polymerization Processes: In the synthesis of polymers where N-dodecylmaleimide is a monomer, the reaction temperature must be carefully controlled to prevent its degradation, which could otherwise lead to undesirable byproducts and affect the polymer's properties.

-

Bioconjugate Stability: While bioconjugation reactions are typically conducted at physiological temperatures, subsequent processing or storage conditions might involve elevated temperatures. Understanding the thermal limits of the N-dodecylmaleimide linker is essential for maintaining the integrity of the conjugate.

-

Material Science Applications: In applications where materials containing N-dodecylmaleimide are exposed to heat, its decomposition can lead to material failure.

This guide provides a detailed exploration of the thermal behavior of N-dodecylmaleimide, offering both theoretical insights and practical experimental guidance.

Theoretical Framework of N-dodecylmaleimide Decomposition

The thermal decomposition of N-dodecylmaleimide is a complex process that can proceed through several pathways. The decomposition is influenced by factors such as the heating rate, atmosphere (inert or oxidative), and the presence of catalysts. The molecule has two primary components susceptible to thermal degradation: the maleimide ring and the N-dodecyl chain.

Potential Decomposition Pathways

Based on the thermal degradation of related N-alkyl compounds and amides, the following decomposition pathways for N-dodecylmaleimide can be postulated:

-

Homolytic Cleavage of the N-Alkyl Bond: This is a likely primary decomposition step, where the bond between the nitrogen of the maleimide ring and the first carbon of the dodecyl chain breaks, forming a maleimidyl radical and a dodecyl radical. This process is often the rate-determining step in the decomposition of similar N-alkyl compounds.

-

Decomposition of the Dodecyl Chain: The dodecyl radical can undergo further fragmentation through β-scission, leading to the formation of smaller, volatile hydrocarbons such as alkenes and alkanes. Studies on the thermal degradation of alkyl-imidazolium salts have shown that thermal stability tends to decrease with increasing alkyl chain length, suggesting that the long alkyl chain is a point of thermal instability.[1][2]

-

Maleimide Ring Opening and Fragmentation: The maleimide ring itself can undergo decomposition, especially at higher temperatures. This can involve ring-opening reactions, potentially initiated by hydrolysis if moisture is present, or fragmentation into smaller gaseous products like carbon monoxide, carbon dioxide, and nitrogen oxides, particularly in an oxidative atmosphere.[3][4] The hydrolysis of N-alkylmaleimides to their corresponding N-alkyl-maleamic acids is a known reaction pathway.[3]

-

Retro-Michael Addition: While more commonly observed in the context of thiol-maleimide adducts, a retro-Michael type reaction could theoretically occur under certain conditions, though it is less likely to be a primary thermal decomposition pathway for the parent maleimide.

Influence of the Atmosphere

The atmosphere under which thermal decomposition occurs significantly impacts the byproducts.

-

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the primary decomposition mechanisms are expected to be homolytic cleavage and chain fragmentation, leading mainly to hydrocarbon byproducts. This process is often referred to as pyrolysis.[5]

-

Oxidative Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the decomposition process will involve oxidation reactions. This will lead to a wider range of byproducts, including aldehydes, ketones, carboxylic acids, and oxides of carbon and nitrogen. The onset of decomposition is also typically at a lower temperature in an oxidative atmosphere.

Experimental Characterization of Thermal Stability

The thermal stability of N-dodecylmaleimide is best characterized using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For the identification of decomposition byproducts, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the technique of choice.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This technique is ideal for determining the onset temperature of decomposition and quantifying the mass loss at different stages.

| N-Substituent | Onset Decomposition Temp. (Tonset) in N2 (°C) |

| Ethyl | ~220 - 240 |

| Hexyl | ~200 - 220 |

| Dodecyl | ~180 - 200 (estimated) |

Note: This data is illustrative and intended to show a general trend. Actual values for N-dodecylmaleimide would need to be determined experimentally.

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and the balance is calibrated.

-

Select an appropriate crucible, typically alumina or platinum.[8]

-

-

Sample Preparation:

-

Instrument Setup and Execution:

-

Place the crucible in the TGA instrument.

-

Set the desired atmosphere (e.g., nitrogen for pyrolysis or air for oxidative decomposition) with a constant flow rate (e.g., 20-50 mL/min).[8]

-

Program the temperature profile. A typical dynamic scan involves heating from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[10]

-

Start the experiment and record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is often taken as the temperature at which a significant deviation from the baseline is observed.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[6]

-

Diagram of the TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

A DSC thermogram for N-dodecylmaleimide would be expected to show:

-

A sharp endothermic peak corresponding to its melting point.

-

At higher temperatures, one or more exothermic peaks associated with decomposition. Decomposition is often an exothermic process.[11]

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Melting (Tm) | ~40 - 50 | Endothermic |

| Decomposition | >180 | Exothermic |

Note: This data is illustrative. Actual values must be determined experimentally.

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and heat flow using standards like indium.[13]

-

-

Sample Preparation:

-

Instrument Setup and Execution:

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate the peaks to determine the transition temperatures (melting point, decomposition temperature) and the enthalpy of each transition.[13]

-

Diagram of the DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Analysis of Decomposition Byproducts

Identifying the molecules formed during the thermal decomposition of N-dodecylmaleimide is crucial for understanding the degradation mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.[7][16]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

In Py-GC-MS, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[16]

Based on the postulated decomposition pathways, the expected pyrolysis products of N-dodecylmaleimide include:

-

A series of α-olefins and n-alkanes from the fragmentation of the dodecyl chain.

-

Dodecene as a major product from the cleavage of the N-alkyl bond.

-

Maleimide or its fragmentation products.

-

At higher pyrolysis temperatures, more extensive fragmentation will lead to a wider range of smaller hydrocarbons.

-

Sample Preparation: A very small amount of sample (in the microgram range) is placed in a pyrolysis tube.[16]

-

Pyrolysis: The sample is rapidly heated to the desired pyrolysis temperature (e.g., 600 °C) in the pyrolyzer, which is coupled to the GC inlet.

-

GC Separation: The volatile pyrolysis products are swept by a carrier gas into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a molecular fingerprint for the identification of each component.

Diagram of the Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway for N-dodecylmaleimide.

Conclusion and Future Perspectives

The thermal stability of N-dodecylmaleimide is a critical consideration for its practical applications. This guide has provided a comprehensive framework for understanding and evaluating its thermal behavior. While direct experimental data for N-dodecylmaleimide remains to be published, the principles and methodologies outlined here, based on related compounds, offer a robust starting point for its characterization.

Future research should focus on obtaining precise TGA and DSC data for N-dodecylmaleimide and a series of other long-chain N-alkylmaleimides to quantitatively establish the relationship between alkyl chain length and thermal stability. Furthermore, detailed analysis of the decomposition byproducts under various conditions using techniques like Py-GC-MS will provide a deeper understanding of the decomposition mechanisms. Such studies will be invaluable for the rational design of more thermally stable maleimide-based materials and conjugates.

References

-

Awad, W. H., Gilman, J. W., et al. (2017). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. NIST. [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]

-

Dagnac, T. (1994). N,N-Dialkyl-amides thermal degradation at low temperatures. INIS-IAEA. [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]

- Gorin, G., et al. (1966). Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners. Arch Biochem Biophys, 115, 593-7.

- Heitz, J.R., et al. (1968). Inactivation of yeast alcohol dehydrogenase by N-alkylmaleimides. Arch Biochem Biophys, 127, 627-8.

- Lyon, R. E., & Walters, R. N. (2004). Pyrolysis combustion-flow calorimetry. Journal of Analytical and Applied Pyrolysis, 71(1), 27-46.

- Partis, M.D., et al. (1983). Cross-linking of protein by ω-maleimido alkanoyl N-hydroxysuccinimido esters. J Protein Chem, 2, 263-77.

-

Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. [Link]

-

ResearchGate. (2025). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites | Request PDF. ResearchGate. [Link]

- Smyth, D.G., et al. (1960). Reactions of N-ethylmaleimide. J Am Chem Soc, 82, 4600-4.

-

Torontech. (2025). TGA Sample Preparation: A Complete Guide. Torontech. [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

- van der Heijden, A. E. D. M., & van der Linde, R. (1995). Thermal degradation of aliphatic–aromatic polyamides: Kinetics of N,N′-Dihexylisophthalamide neat and in presence of copper lodide. Journal of Polymer Science Part A: Polymer Chemistry, 33(7), 1147-1158.

-

Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

- Zhang, Y., et al. (2014). Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein. Analytical Biochemistry, 448, 73-79.

- Zuo, P., et al. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols.

Sources

- 1. Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites | NIST [nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pstc.org [pstc.org]

- 8. epfl.ch [epfl.ch]

- 9. torontech.com [torontech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. torontech.com [torontech.com]

- 14. qualitest.ae [qualitest.ae]

- 15. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 16. Request Rejected [emsl.pnnl.gov]

reaction mechanism of 1-dodecyl-pyrrole-2,5-dione with thiols

An In-depth Technical Guide: The Reaction Mechanism of 1-Dodecyl-pyrrole-2,5-dione with Thiols for Advanced Bioconjugation

Abstract